(3,6-Dichloro-2-fluorophenyl)methanamine hydrochloride (3,6-Dichloro-2-fluorophenyl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2109805-53-8
VCID: VC11994076
InChI: InChI=1S/C7H6Cl2FN.ClH/c8-5-1-2-6(9)7(10)4(5)3-11;/h1-2H,3,11H2;1H
SMILES: C1=CC(=C(C(=C1Cl)CN)F)Cl.Cl
Molecular Formula: C7H7Cl3FN
Molecular Weight: 230.5 g/mol

(3,6-Dichloro-2-fluorophenyl)methanamine hydrochloride

CAS No.: 2109805-53-8

Cat. No.: VC11994076

Molecular Formula: C7H7Cl3FN

Molecular Weight: 230.5 g/mol

* For research use only. Not for human or veterinary use.

(3,6-Dichloro-2-fluorophenyl)methanamine hydrochloride - 2109805-53-8

Specification

CAS No. 2109805-53-8
Molecular Formula C7H7Cl3FN
Molecular Weight 230.5 g/mol
IUPAC Name (3,6-dichloro-2-fluorophenyl)methanamine;hydrochloride
Standard InChI InChI=1S/C7H6Cl2FN.ClH/c8-5-1-2-6(9)7(10)4(5)3-11;/h1-2H,3,11H2;1H
Standard InChI Key KGFXBYBADLCTIH-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1Cl)CN)F)Cl.Cl
Canonical SMILES C1=CC(=C(C(=C1Cl)CN)F)Cl.Cl

Introduction

The compound belongs to the class of benzylamine derivatives featuring a fluorine atom at the 2-position and chlorine atoms at the 3- and 6-positions of the benzene ring. While no experimental crystallographic data exists for the 3,6-dichloro isomer, its 3,5-dichloro analog (CID 83409835) provides a foundational reference for predicting key properties .

Molecular Formula and Connectivity

  • Molecular Formula: C₇H₇Cl₂FN·HCl

  • SMILES: FC1=C(C=CC(=C1Cl)Cl)CN

  • InChI Key: Predicted to differ from the 3,5-isomer (HILZDSSANACEJV-UHFFFAOYSA-N ) due to altered chlorine positions.

The 3,6-substitution pattern introduces steric and electronic differences compared to the 3,5-isomer, potentially influencing reactivity and intermolecular interactions.

Predicted Physicochemical Parameters

Collision cross-section (CCS) values for the 3,5-dichloro analog, as calculated by ion mobility spectrometry, are as follows :

Adductm/zCCS (Ų)
[M+H]⁺193.99341130.8
[M+Na]⁺215.97535144.8
[M-H]⁻191.97885132.7

These values suggest moderate polarity, with sodium adducts exhibiting larger CCS due to increased ion size. The 3,6-isomer may show slight deviations in these metrics due to altered dipole moments.

Stability and Reactivity Considerations

Acid-Base Behavior

The hydrochloride salt form enhances water solubility and stability. The free amine (pKa ~9–10) protonates fully under physiological conditions, making it suitable for salt-dependent formulations.

Halogen-Directed Reactivity

The 2-fluoro substituent activates the ring for electrophilic substitution at the 4- and 6-positions, while chlorine atoms at 3 and 6 create steric hindrance for further functionalization.

Challenges and Research Gaps

  • Stereochemical Control: Asymmetric synthesis of chiral benzylic amines remains unexplored for this compound.

  • Metabolic Profiling: No ADMET data exists to predict pharmacokinetic behavior.

  • Scalability: Patent methods require optimization for large-scale production, particularly in reducing Pd/C catalyst loading.

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